molecular formula C24H19N3O5S2 B2721969 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892858-13-8

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No.: B2721969
CAS No.: 892858-13-8
M. Wt: 493.55
InChI Key: DBTGCAKTASJKEB-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the dioxolobenzo-thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Coupling with the quinoline derivative: This may involve nucleophilic substitution or coupling reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification processes: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Conditions may vary depending on the specific substituents involved.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups.

Mechanism of Action

The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide would depend on its specific interactions with molecular targets. This could involve:

    Binding to specific proteins or enzymes: Modulating their activity.

    Interacting with cellular pathways: Affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-([1,3]dioxolo[4’,5’4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide: can be compared with other compounds featuring similar heterocyclic structures or functional groups.

Uniqueness

    Unique structural features: The combination of dioxolobenzo-thiazole and quinoline-sulfonyl groups.

    Distinct chemical properties: Reactivity and stability under various conditions.

This article provides a general framework for understanding the compound. For detailed and specific information, consulting scientific literature and experimental data is recommended.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S2/c28-23(26-24-25-18-12-20-21(32-14-31-20)13-22(18)33-24)16-7-9-17(10-8-16)34(29,30)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTGCAKTASJKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC6=C(C=C5S4)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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